4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922116-05-0
VCID: VC6480199
InChI: InChI=1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
SMILES: CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CC4)C
Molecular Formula: C23H29BrN4O
Molecular Weight: 457.416

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

CAS No.: 922116-05-0

Cat. No.: VC6480199

Molecular Formula: C23H29BrN4O

Molecular Weight: 457.416

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide - 922116-05-0

Specification

CAS No. 922116-05-0
Molecular Formula C23H29BrN4O
Molecular Weight 457.416
IUPAC Name 4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C23H29BrN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)
Standard InChI Key KESSQIYYAUOJRO-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CC4)C

Introduction

Structural Features:

  • Core Benzamide Unit: The compound contains a benzamide backbone where the bromine atom is attached to the para position of the benzene ring.

  • Indoline Group: A 1-methylindoline moiety is connected through an ethyl linker to the amide nitrogen.

  • Piperazine Substituent: A 4-methylpiperazine group is also attached to the ethyl linker, providing additional flexibility and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Amide Formation: Coupling of a bromobenzoyl chloride derivative with an amine intermediate containing the indoline and piperazine moieties.

  • Functional Group Modifications: Introduction of substituents (e.g., methyl groups) on the indoline and piperazine rings to enhance pharmacokinetic properties.

Example Reaction Scheme:

StepReagents/ConditionsOutcome
1Bromobenzoyl chloride + Ethyl-linked indoline-piperazine amineFormation of target benzamide
2Methylation (if required)Introduction of methyl groups

Anticancer Activity

  • The indoline moiety is known to exhibit cytotoxic effects in various derivatives.

  • Piperazine rings are often found in kinase inhibitors or receptor modulators, suggesting possible anticancer properties.

CNS Applications

  • Compounds containing piperazine are frequently explored for neurological applications, including as serotonin or dopamine receptor modulators.

Antimicrobial Potential

  • Brominated aromatic compounds often show antimicrobial activity due to their ability to disrupt microbial membranes or inhibit enzymes.

Research Implications

This compound represents a promising scaffold for drug discovery due to its multifunctional groups and potential for diverse biological interactions.

Molecular Docking

  • Computational studies can predict binding modes with enzymes or receptors, aiding in drug design.

Toxicological Studies

  • Assessment of cytotoxicity and off-target effects is crucial for further development.

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